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Compound of Interest

Compound Name: Alisertib Sodium

Cat. No.: B605311

An In-depth Technical Guide to Alisertib Sodium

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of Alisertib sodium (MLN8237), a
selective and orally bioavailable inhibitor of Aurora A kinase. It details the compound's chemical
structure, physicochemical properties, mechanism of action, and key experimental data. This
document is intended to serve as a resource for professionals in the fields of oncology
research and drug development.

Chemical Structure and Physicochemical Properties

Alisertib is a small molecule inhibitor belonging to the benzazepine class of organic
compounds.[1] The sodium salt form enhances its solubility and suitability for oral
administration.[2][3]
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Property Value Reference(s)

sodium;4-[[9-chloro-7-(2-fluoro-
6-methoxyphenyl)-5H-

IUPAC Name pyrimido[5,4-d][1]benzazepin- [4]
2-ylJamino]-2-

methoxybenzoate;hydrate

Alisertib sodium, MLN8237
Synonyms ) [415]
sodium salt, MLN-8237-004

1028486-06-7 (anhydrous
CAS Number sodium salt), 1208255-63-3 [41[6]
(sodium hydrate)

Molecular Formula C27H19CIFN4NaOa4 (anhydrous)  [6][7]
Molecular Weight 540.91 g/mol (anhydrous) [6][7]
Not specified in provided
Appearance
results.
Solubility Soluble as the sodium salt.[3] [3]
Protein Binding >97% [3]

Mechanism of Action

Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase (AURKA).[8]
The overexpression of AURKA is common in a variety of cancers and is linked to poor
prognosis.[2][9] Alisertib's primary mechanism involves binding to and inhibiting AURKA, which
plays a critical role in multiple mitotic processes.[2][10]

The inhibition of AURKA by Alisertib leads to a cascade of cellular events:

» Disruption of Mitotic Spindle Assembly: Alisertib's action disrupts the proper formation and
function of the mitotic spindle apparatus.[4][10]

o Chromosome Misalignment and Segregation Errors: This leads to defects in chromosome
alignment at the metaphase plate and subsequent segregation errors.[10][11]
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e G2/M Cell Cycle Arrest: Cells treated with Alisertib accumulate in the G2/M phase of the cell
cycle.[6][11]

 Induction of Apoptosis and Mitotic Catastrophe: The mitotic defects can trigger programmed
cell death (apoptosis) or a form of cell death known as mitotic catastrophe, characterized by
gross nuclear defects like micronucleation and multinucleation.[10][12]
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Caption: Alisertib's primary mechanism of action targeting Aurora A kinase.

Pharmacological Properties
In Vitro Activity

Alisertib demonstrates potent inhibitory activity against AURKA and significant antiproliferative
effects across a wide range of cancer cell lines.
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Cell Line | Assay

Parameter Value Reference(s)
Type

ICs0 (AURKA, Cell-free enzymatic

_ 1.2nM [5I61[11]
enzymatic) assay
ICs0 (AURKB, Cell-free enzymatic

_ 396.5 nM [11]
enzymatic) assay

Selectivity (AURKA vs

B) >200-fold Cellular assays [10][11]
ICso (Cell Broad panel of cell
] ) 15 - 469 nM ] [5][11]
Proliferation) lines
Growth Inhibition
ICs0 (HCT-116) 0.04 uM [13]
Assay
Growth Inhibition
ICso (LS174T) 0.05 uM [13]

Assay

In Vivo Activity

Preclinical studies in xenograft models have shown that Alisertib effectively inhibits tumor
growth and can lead to tumor regression.
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Model Dosing Regimen Outcome Reference(s)
Dose-dependent
Tumor Growth
HCT-116 Xenograft 3, 10, 30 mg/kg, p.o., o
) ) Inhibition (TGI) of [11]
(mice) once daily for 21 days
43.3%, 84.2%, and
94.7%
Significant reduction
Multiple Myeloma in tumor burden and
) 30 mg/kg, p.o. ) [5]
Xenograft (mice) increased overall
survival
Lymphoma Models N ]
) Not specified Tumor regressions [11]
(mice)
Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution,

metabolism, and excretion of Alisertib.

Population /
Parameter Value . Reference(s)
Dosing
Bioavailability Orally bioavailable General [2]
Humans, following
Tmax (Time to Peak) ~3 hours enteric-coated tablet [14][15]
(ECT) administration
) ) Humans, following
ta/2 (Terminal Half-life) ~ ~21 hours ) [14][15]
multiple doses
) ] Humans, following
Accumulation Ratio 2.4 ] [14]
BID dosing
Renal Clearance Negligible Humans [14][15]

Key Experimental Methodologies
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In Vitro Kinase Inhibition Assay

Objective: To determine the ICso of Alisertib against Aurora kinases.

Methodology: An Aurora A radioactive Flashplate enzyme assay is commonly used.[13] This
involves incubating the kinase, a substrate (e.g., a peptide), and radiolabeled ATP with
varying concentrations of the inhibitor. The amount of incorporated radioactivity into the
substrate is measured to determine the extent of kinase inhibition.

Cell Proliferation Assay

Objective: To measure the antiproliferative activity of Alisertib on cancer cell lines.

Methodology: A common method is the BrdU (Bromodeoxyuridine) incorporation assay.|[3]
Cells are cultured with various concentrations of Alisertib for a set period (e.g., 72 hours).
BrdU, a thymidine analog, is added to the culture. The amount of BrdU incorporated into the
DNA of proliferating cells is quantified, typically using an ELISA-based method, to calculate
the ICso value.[3][13]

Cell Cycle Analysis

Objective: To assess the effect of Alisertib on cell cycle progression.

Methodology: Flow cytometry is used to analyze the DNA content of cells.[16] Cells are
treated with Alisertib for specific time points (e.g., 24 and 48 hours), then fixed,
permeabilized, and stained with a fluorescent DNA-binding dye like propidium iodide. The
fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer
to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[16][17]

Western Blotting

Objective: To analyze the expression and phosphorylation status of proteins in key signaling
pathways.

Methodology: Cells are treated with Alisertib and then lysed to extract proteins.[16][18]
Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of
protein are separated by size via SDS-PAGE. The separated proteins are then transferred to
a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary
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antibodies specific to the target proteins (e.g., p-Aurora A, p53, p21, Akt, mTOR) and then
with a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19] A chemiluminescent
substrate is added to visualize the protein bands.

In Vivo Xenograft Efficacy Study

o Objective: To evaluate the antitumor activity of Alisertib in a living organism.

e Methodology: Human tumor cells (e.g., HCT-116) are subcutaneously injected into
immunocompromised mice (e.g., nude mice).[11] Once tumors reach a specified volume,
mice are randomized into vehicle control and treatment groups. Alisertib is administered,
typically by oral gavage, at various doses (e.g., 3-30 mg/kg) on a defined schedule (e.g.,
once daily for 21 days).[11][16] The formulation often consists of Alisertib dissolved in 10% 2-
hydroxypropyl-B-cyclodextrin and 1% sodium bicarbonate.[11][16] Tumor volume is
measured regularly with calipers, and animal weight and general health are monitored for
toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.[11]

Inject Tumor Cells into Mice

:

Allow Tumors to Establish

:

Randomize Mice into Groups
(Vehicle & Treatment)

Administer Alisertib (p.o.)
Daily for 21 Days

During ea}ment End of Study

Monitor Tumor Volume Calculate Tumor Growth

& Animal Weight Inhibition (TGI)
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Caption: A typical experimental workflow for an in vivo xenograft study.

Signaling Pathways Modulated by Alisertib Sodium

Beyond its primary effect on AURKA and mitosis, Alisertib has been shown to modulate several
other critical signaling pathways involved in cancer cell survival and proliferation.

o PI3K/Akt/mTOR Pathway: Alisertib can induce autophagy in pancreatic cancer cells, an
effect attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] This pathway
is a central regulator of cell growth, proliferation, and survival.

e p53 Pathway: In multiple myeloma cells, Alisertib treatment leads to the upregulation of the
tumor suppressor p53 and its downstream targets, p21 and p27.[5][16] This activation
contributes to cell cycle arrest and apoptosis.

o AMPK/p38 MAPK Pathway: Studies have shown that Alisertib can activate 5'-AMP-
dependent kinase (AMPK) while inhibiting p38 mitogen-activated protein kinase (p38 MAPK),
contributing to its cancer-killing effects.[18]

e |IL-17A/NF-kB and STAT3 Pathways: In the context of doxorubicin-induced hepatotoxicity,
Alisertib was found to suppress IL-17A, which in turn inhibited the activation of NF-kB and
STATS3, key regulators of inflammation and cell survival.[20]

Inhibits Activiates Activates Inhjbits

PI3K/Akt/mTOR p53 Pathway AMPK p38 MAPK

Autophagy Apoptosis & Arrest Inhibition of Cell Growth
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Caption: Downstream signaling pathways modulated by Alisertib.

Conclusion

Alisertib sodium is a well-characterized, potent, and selective inhibitor of Aurora A kinase with
significant preclinical activity across a range of hematologic and solid tumors. Its mechanism of
action is centered on the disruption of mitosis, leading to cell cycle arrest and apoptosis. The
compound exhibits favorable pharmacokinetic properties for oral administration. Further
research and clinical trials are ongoing to fully elucidate its therapeutic potential, both as a
monotherapy and in combination with other anticancer agents. This guide provides a
foundational understanding of Alisertib’'s chemical and biological properties to support
continued research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Facebook [cancer.gov]

3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

4. Alisertib Sodium | C27H21CIFN4NaO5 | CID 56843791 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. medkoo.com [medkoo.com]

7. alisertib sodium anhydrous | C27H19CIFN4NaO4 | CID 66819785 - PubChem
[pubchem.ncbi.nim.nih.gov]

8. Alisertib - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b605311?utm_src=pdf-body-img
https://www.benchchem.com/product/b605311?utm_src=pdf-body
https://www.benchchem.com/product/b605311?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB05220
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/alisertib-sodium
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468408/
https://pubchem.ncbi.nlm.nih.gov/compound/56843791
https://pubchem.ncbi.nlm.nih.gov/compound/56843791
https://www.medchemexpress.com/alisertib-sodium.html
https://www.medkoo.com/products/33872
https://pubchem.ncbi.nlm.nih.gov/compound/Alisertib-sodium-anhydrous
https://pubchem.ncbi.nlm.nih.gov/compound/Alisertib-sodium-anhydrous
https://en.wikipedia.org/wiki/Alisertib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora
kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational
Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nim.nih.gov]

11. aacrjournals.org [aacrjournals.org]
12. researchgate.net [researchgate.net]
13. selleckchem.com [selleckchem.com]

14. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet
formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC
[pmc.ncbi.nlm.nih.gov]

15. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet
formulation in non-hematologic malignancies: phase 1 dose-escalation study - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical
models of colorectal cancer - PMC [pmc.ncbi.nim.nih.gov]

17. researchgate.net [researchgate.net]

18. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-
mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways
in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. The AURKA-Selective Inhibitor Alisertib Attenuates Doxorubicin-Induced Hepatotoxicity in
Mice via Modulation of IL-17A/NF-kB and STAT3 Signaling Pathways [mdpi.com]

To cite this document: BenchChem. [Understanding the chemical structure and properties of
Alisertib Sodium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605311#understanding-the-chemical-structure-and-
properties-of-alisertib-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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